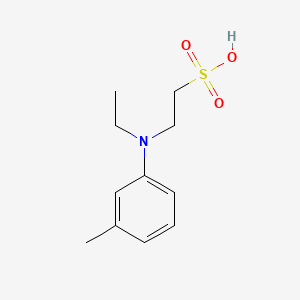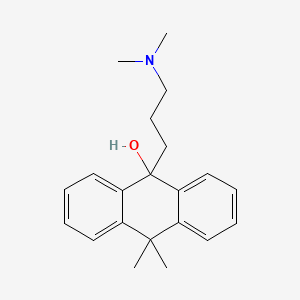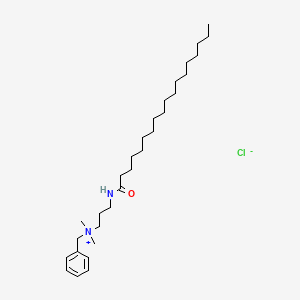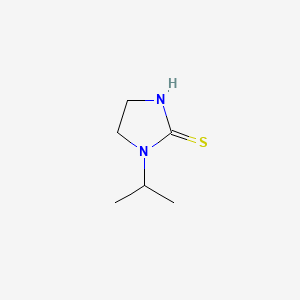
4-Hydroxy-4-(2-methoxy-5-nitrophenyl)-2-butanone
Vue d'ensemble
Description
4-Hydroxy-4-(2-methoxy-5-nitrophenyl)-2-butanone is an organic building block. It has the linear formula CH3OC6H3(NO2)CH(OH)CH2COCH3 and a molecular weight of 239.22 g/mol .
Synthesis Analysis
4-Hydroxy-4-(2-methoxy-5-nitrophenyl)-2-butanone can be synthesized by reacting sodium nitrite with N-methylaniline, followed by the addition of methanol and hydrochloric acid. The resulting compound is then treated with a mixture of potassium hydroxide and 2-butanone to form 4-Hydroxy-4-(2-methoxy-5-nitrophenyl)-2-butanone .Molecular Structure Analysis
The compound has a melting point of 97-100°C (lit.) and is represented by the SMILES string: COc1ccc(cc1C(O)CC©=O)N+[O-] .Chemical Reactions Analysis
4-Hydroxy-4-(2-methoxy-5-nitrophenyl)-2-butanone is used in scientific research for the induction of mutations in organisms. It has mutagenic, genotoxic, and carcinogenic properties and is commonly used to study mechanisms of carcinogenesis and DNA repair .Physical and Chemical Properties
Safety and Hazards
Applications De Recherche Scientifique
Organic Synthesis Building Blocks
4-Hydroxy-4-(2-methoxy-5-nitrophenyl)-2-butanone: serves as a versatile building block in organic synthesis . Its structure allows for various chemical reactions, making it a valuable compound for constructing complex molecules. This includes the synthesis of specialty polymers, pharmaceuticals, and fine chemicals.
Propriétés
IUPAC Name |
4-hydroxy-4-(2-methoxy-5-nitrophenyl)butan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO5/c1-7(13)5-10(14)9-6-8(12(15)16)3-4-11(9)17-2/h3-4,6,10,14H,5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKTFIKYMHQLEDD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC(C1=C(C=CC(=C1)[N+](=O)[O-])OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50405142 | |
| Record name | 4-Hydroxy-4-(2-methoxy-5-nitrophenyl)-2-butanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50405142 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Hydroxy-4-(2-methoxy-5-nitrophenyl)-2-butanone | |
CAS RN |
206258-17-5 | |
| Record name | 4-Hydroxy-4-(2-methoxy-5-nitrophenyl)-2-butanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50405142 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














![2-[4-(2-Formylphenoxy)butoxy]benzaldehyde](/img/structure/B1608608.png)

